molecular formula C24H26FN5O3S2 B11316028 N-[(4-ethyl-5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide

N-[(4-ethyl-5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide

Cat. No.: B11316028
M. Wt: 515.6 g/mol
InChI Key: PHRGAMCYXYHHLL-UHFFFAOYSA-N
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Description

N-[(4-ethyl-5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide is a complex organic compound that features a unique combination of indole, triazole, and sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethyl-5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring can be formed via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group, where the sulfonyl chloride can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to indole-2,3-dione derivatives, while reduction of the triazole ring can yield dihydrotriazole compounds.

Scientific Research Applications

N-[(4-ethyl-5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.

    Pharmacology: It can be used to study the interaction of indole and triazole derivatives with biological targets, providing insights into their pharmacokinetics and pharmacodynamics.

    Materials Science: The compound’s structural properties may make it useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-ethyl-5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, while the triazole ring can participate in coordination with metal ions. The sulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-ethyl-5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-chlorophenyl)methanesulfonamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-[(4-ethyl-5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-bromophenyl)methanesulfonamide: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in N-[(4-ethyl-5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it potentially more effective in its applications compared to its chlorine or bromine analogs.

Properties

Molecular Formula

C24H26FN5O3S2

Molecular Weight

515.6 g/mol

IUPAC Name

N-[[4-ethyl-5-[2-(1-ethylindol-3-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-N-(4-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C24H26FN5O3S2/c1-4-28-14-20(19-8-6-7-9-21(19)28)22(31)16-34-24-27-26-23(29(24)5-2)15-30(35(3,32)33)18-12-10-17(25)11-13-18/h6-14H,4-5,15-16H2,1-3H3

InChI Key

PHRGAMCYXYHHLL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3CC)CN(C4=CC=C(C=C4)F)S(=O)(=O)C

Origin of Product

United States

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